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Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as
Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical intracellular immune
checkpoint. As a negative regulator of T-cell receptor (TCR) signaling, its inhibition presents a
promising strategy in immuno-oncology to enhance anti-tumor immune responses. This guide
provides a comprehensive comparison of BAY-405, a novel MAP4K1 inhibitor, with other
leading inhibitors in the literature, including NDI-101150, CFI-402411, BGB-15025, and BLU-
852. The comparison is based on publicly available preclinical data, focusing on biochemical
potency, cellular activity, selectivity, and pharmacokinetic profiles.

Executive Summary

BAY-405 is a potent and selective, ATP-competitive inhibitor of MAP4K1 that has demonstrated
significant anti-tumor T-cell immunity in preclinical models.[1][2] When compared to other
notable MAP4K1 inhibitors, BAY-405 exhibits a competitive profile in terms of biochemical and
cellular potency. Competitors such as NDI-101150 and BGB-15025 have also shown
nanomolar potency and are currently in clinical development.[3][4][5] This guide aims to provide
an objective side-by-side comparison to aid researchers in evaluating these promising
therapeutic candidates.

MAP4K1 Signaling Pathway
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MAP4K1 is a serine/threonine kinase that functions as a negative feedback regulator in the T-
cell receptor (TCR) signaling cascade. Upon TCR activation, MAP4K1 is recruited to the
immunological synapse where it phosphorylates the adaptor protein SLP-76 at Serine 376. This
phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby
dampening T-cell activation and effector functions. Inhibition of MAP4K1 blocks this negative
feedback loop, leading to sustained T-cell activation, enhanced proliferation, and increased
secretion of effector cytokines like Interleukin-2 (IL-2).
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MAP4K1 Negative Feedback Loop in TCR Signaling

Comparative Data of MAP4K1 Inhibitors

The following tables summarize the available quantitative data for BAY-405 and other selected
MAP4K1 inhibitors.

ATP

Compound Target ICs0 (NM) ) Reference(s)
Concentration

BAY-405 MAP4K1 11 10 pM [2]
56 1mMm (2]
6.2 (binding) N/A [6]
NDI-101150 MAP4K1 <1 Not Specified [5]
0.7 Not Specified [7]
CF1-402411 MAP4K1 40+1.3 Not Specified [3]
BGB-15025 MAP4K1 1.04 Km [8]
BLU-852 MAP4K1 <1 Not Specified [5]

N/A: Not Applicable

Table 2: Cellular Activity
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Compound Assay Cell Line ICs0/ECs0 Reference(s)
pSLP76 (Ser376)
BAY-405 o Jurkat ICs0 = 630 NM [2][6]
Inhibition
pSLP76 (Ser376)
NDI-101150 o Human T-Cells ICs0 =21 nM [1]
Inhibition
Human
IL-2 Production CD4+/CD8+ T- ECso=11-12nM  [1]
Cells
Biologically
pSLP76 (Ser376) - effective
CFl-402411 o Not Specified ] 9]
Inhibition concentrations
demonstrated
Potent,
pSLP76 (Ser376) concentration-
BGB-15025 o T-Cells [8]
Inhibition dependent
inhibition
) Induces IL-2
IL-2 Production T-Cells ) [8]
production
Target
pSLP76 (Ser376) ]
BLU-852 o T-Cells suppression [5]
Inhibition i
confirmed
] Stimulated T- Increased IL-2
IL-2 Production ) [5]
Cells production
Table 3: Kinase Selectivity
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Compound Selectivity Highlight Reference(s)
S-Score (1 pM) = 0.080

BAY-405 against 373 kinases; ROCK2 [2][10]
selectivity >130-fold.
>300-fold selective against

NDI-101150 _ [11]
other MAP4K family members.
Highly potent inhibitor of

CFl-402411 [12]
HPK1.
Good selectivity against other

BGB-15025 _ [8]
MAP4K family members.
>500-fold selective over LCK
and MAP4K4; >100-fold

BLU-852 [5]

selective over 97% of the

kinome.

Table 4: Preclinical Pharmacokinetics
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Oral
; . —_ Reference(s
Compound Species Route Talz (h) Bioavailabil
ity (F%)
BAY-405 Mouse PO [6]
Rat PO [6]
Dog PO [6]
NDI-101150 Mouse PO 1.1 [13]
Rat PO 3.0 [13]
Dog PO 6.8 [13]
Monkey PO 6.1 [13]
Exposures
increasing
CFl-402411 Oral _ [12]
proportionatel
y with dose.
BGB-15025 Oral [14]
In vivo data
BLU-852 not yet [5]
available.

"-": Data not publicly available

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibition of MAP4K1 enzymatic activity by a test compound.
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Biochemical Kinase Assay Workflow

» Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed
phosphorylation of a substrate (e.g., Myelin Basic Protein) from ATP. The amount of product
is inversely proportional to the inhibitory activity of the test compound.

e Methodologies:

o ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount
of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining
ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a
luciferase/luciferin reaction to generate a luminescent signal.

o LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence energy
transfer (TR-FRET) based binding assay. It measures the displacement of a fluorescently
labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A decrease in
the FRET signal corresponds to the displacement of the tracer by the test compound.

o Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is
calculated for each inhibitor concentration relative to a vehicle control. The ICso value is
determined by fitting the data to a dose-response curve.

Cellular pSLP76 (Ser376) Inhibition Assay

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct
substrate of MAP4K1, within a cellular context.

1. Cell Culture 2. Compound Treatment 8 T-Cell Stimulation 4. Cell Lysis 5. pSLP76 Quantification 6. Data Analysis
- Jurkat T-cells or PBMCs - Pre-incubate cells with inhibitor -Activate TCR signaling - Extract cellular proteins - HTRF, ELISA, or Western Blot - Normalize to total protein/SLP76
(e.9., anti-CD3/CD28 antibodies) ' . - Determine ICso/ECso
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Cellular pSLP76 Assay Workflow

e Principle: T-cells (e.g., Jurkat cells or primary human PBMCSs) are pre-treated with the
inhibitor and then stimulated to activate the TCR signaling pathway. The level of
phosphorylated SLP-76 at Serine 376 is then quantified.

e Methodologies:

o HTRF (Homogeneous Time-Resolved Fluorescence): Cell lysates are incubated with two
antibodies: one targeting total SLP-76 labeled with a FRET donor and another specific to
pSLP76 (Ser376) labeled with a FRET acceptor. The FRET signal is proportional to the
amount of pSLP76.

o Western Blot: Proteins from cell lysates are separated by gel electrophoresis, transferred
to a membrane, and probed with antibodies specific for pSLP76 (Ser376) and total SLP-76
(as a loading control).

o Data Analysis: The pSLP76 signal is normalized to a loading control (e.g., total SLP-76 or a
housekeeping protein). The percent inhibition at each compound concentration is calculated
to determine the cellular ICso or ECso.

IL-2 Production Assay

This functional assay measures the downstream consequence of MAP4KZ1 inhibition on T-cell
activation by quantifying the secretion of the cytokine Interleukin-2 (IL-2).

 Principle: T-cells are treated with the inhibitor and stimulated. The enhanced T-cell activation
resulting from MAP4K1 inhibition leads to increased production and secretion of IL-2 into the

cell culture supernatant.
o Methodology:

o ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-2 in the cell
culture supernatant is quantified using a sandwich ELISA Kkit.
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» Data Analysis: The amount of IL-2 produced is measured, and the ECso value, the
concentration of the inhibitor that produces 50% of the maximal IL-2 response, is determined
from a dose-response curve.

Conclusion

The development of potent and selective MAP4KZ1 inhibitors represents a promising
advancement in cancer immunotherapy. BAY-405 demonstrates a compelling preclinical profile
with potent biochemical and cellular activity, favorable selectivity, and demonstrated in vivo
efficacy. The comparative data presented in this guide highlights that while several potent
MAP4K1 inhibitors are emerging, with some already in clinical trials, the choice of a lead
candidate for further research and development will depend on a thorough evaluation of its
complete profile, including potency, selectivity, pharmacokinetics, and safety. The detailed
experimental protocols provided herein offer a framework for researchers to conduct their own
comparative studies in the pursuit of novel immuno-oncology therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nimbustx.com [nimbustx.com]

2. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-
Cell Immunity against Cancer - PMC [pmc.ncbi.nim.nih.gov]

3. benchchem.com [benchchem.com]

4. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of
cancer, through structure-based drug design - American Chemical Society
[acs.digitellinc.com]

5. Small molecule inhibitors for cancer immunotherapy and associated biomarkers — the
current status - PMC [pmc.ncbi.nim.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15614765?utm_src=pdf-body
https://www.benchchem.com/product/b15614765?utm_src=pdf-custom-synthesis
https://www.nimbustx.com/wp-content/uploads/SITC-2023-HPK1-Preclinical-Poster-2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11472321/
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_HPK1_Inhibitors_Hpk1_IN_21_vs_CFI_402411.pdf
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644399/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10644399/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c01325
https://www.probechem.com/target_MAP4K.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. beonemedinfo.com [beonemedinfo.com]

9. benchchem.com [benchchem.com]

e 10. Probe BAY-405 | Chemical Probes Portal [chemicalprobes.org]

e 11.jitc.bmj.com [jitc.bmj.com]

e 12. benchchem.com [benchchem.com]

e 13. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
e 14. blueprintmedicines.com [blueprintmedicines.com]

 To cite this document: BenchChem. [A Comparative Guide to MAP4K1 Inhibitors: BAY-405
Versus Other Emerging Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614765#bay-405-versus-other-map4k1-inhibitors-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.beonemedinfo.com/CongressDocuments/Liu_BGB-15025_Preclinical_AACR_Poster_2022.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Preclinical_Comparison_of_Emerging_Small_Molecule_HPK1_Inhibitors.pdf
https://www.chemicalprobes.org/bay-405
https://jitc.bmj.com/content/11/Suppl_1/A1494
https://www.benchchem.com/pdf/A_Comparative_Guide_to_HPK1_Inhibitors_Hpk1_IN_21_vs_BGB_15025_and_Other_Key_Molecules.pdf
https://www.bioworld.com/articles/711985-preclinical-characterization-of-ndi-101150-presented?v=preview
https://www.blueprintmedicines.com/wp-content/uploads/2021/04/Blueprint-Medicines-AACR-2021-BLU-852-Cancer-Immunotherapy-Poster.pdf
https://www.benchchem.com/product/b15614765#bay-405-versus-other-map4k1-inhibitors-in-the-literature
https://www.benchchem.com/product/b15614765#bay-405-versus-other-map4k1-inhibitors-in-the-literature
https://www.benchchem.com/product/b15614765#bay-405-versus-other-map4k1-inhibitors-in-the-literature
https://www.benchchem.com/product/b15614765#bay-405-versus-other-map4k1-inhibitors-in-the-literature
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

